molecular formula C12H17ClN2 B2518159 1-(4-Chlorophenyl)-3-ethylpiperazine CAS No. 1519157-14-2

1-(4-Chlorophenyl)-3-ethylpiperazine

Cat. No.: B2518159
CAS No.: 1519157-14-2
M. Wt: 224.73
InChI Key: JDKBNIVCSCAEOD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-ethylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. Specific details on the industrial production of this compound are limited, but similar methodologies are likely employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Comparison: 1-(4-Chlorophenyl)-3-ethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

1-(4-Chlorophenyl)-3-ethylpiperazine (CAS No. 1519157-14-2) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive agents and has been studied for its interactions with neurotransmitter receptors, particularly dopamine receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

It features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl group, which influences its pharmacological properties.

Dopamine Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for dopamine receptors, particularly the D4 subtype. A study demonstrated that derivatives of this compound showed nanomolar affinity for D4 receptors, with selectivity over D2 and D3 receptors . The binding affinities are summarized in Table 1.

CompoundReceptor TypeBinding Affinity (nM)
This compoundD41.93
Related Compound AD263.95
Related Compound BD3>100

The high selectivity for the D4 receptor suggests potential applications in treating disorders such as schizophrenia, where D4 receptor modulation may be beneficial .

Antipsychotic Potential

The antipsychotic potential of this compound has been evaluated in various animal models. In one study, it was found to reduce amphetamine-induced locomotor activity, indicating atypical antipsychotic properties . This effect may be attributed to its partial agonist activity at the D4 receptor, which contrasts with traditional antipsychotics that typically antagonize dopamine receptors.

Study on Behavioral Effects

In a controlled study involving rodents, administration of this compound resulted in significant changes in behavior consistent with reduced psychotic symptoms. The compound was administered intraperitoneally at varying doses, and behavioral assessments were conducted using standard tests for locomotor activity and anxiety .

Findings:

  • Low Dose (1 mg/kg): Minimal effect on locomotion.
  • Moderate Dose (5 mg/kg): Significant reduction in hyperactivity.
  • High Dose (10 mg/kg): Induced sedation.

These results suggest a dose-dependent relationship between the compound's administration and its behavioral effects, highlighting its potential as a therapeutic agent for psychotic disorders.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed following intraperitoneal administration, achieving peak concentrations in the central nervous system within minutes. Its lipophilicity (logP = 2.37–2.55) facilitates effective brain penetration, which is crucial for central nervous system activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKBNIVCSCAEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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